
Dés-4-fluorobenzyl Mosapride
Vue d'ensemble
Description
- Sa structure chimique comprend un cycle pyrimidinique et un cycle thiazolique , ce dernier étant crucial pour ses propriétés catalytiques.
- Le TPP sert de cofacteur présent dans tous les systèmes vivants, participant à plusieurs réactions biochimiques .
Diphosphate de thiamine: est un dérivé de (vitamine B₁) et est produit dans les cellules hépatiques par l'action de l'enzyme .
Applications De Recherche Scientifique
Pharmacological Profile
Des-4-fluorobenzyl Mosapride is characterized as a selective 5-HT4 receptor agonist. This mechanism is crucial for its role in enhancing gastrointestinal motility and facilitating gastric emptying. The compound operates by promoting the release of acetylcholine from enteric neurons, which stimulates peristalsis in the gastrointestinal tract .
Key Properties:
- Chemical Structure: C14H20ClN3O3
- Molecular Weight: 299.78 g/mol
- Mechanism of Action: Agonism of 5-HT4 receptors leading to increased gastrointestinal motility .
Therapeutic Applications
Des-4-fluorobenzyl Mosapride has been investigated for its efficacy in treating various gastrointestinal conditions:
Gastrointestinal Disorders
- Functional Dyspepsia: Clinical studies have shown that mosapride improves symptoms associated with functional dyspepsia by enhancing gastric motility and reducing gastric retention time .
- Chronic Gastritis: It has been used to alleviate symptoms such as heartburn and nausea associated with chronic gastritis .
- Gastroesophageal Reflux Disease (GERD): The compound helps in managing GERD by improving lower esophageal sphincter tone and reducing acid reflux episodes .
Veterinary Medicine
Des-4-fluorobenzyl Mosapride is also utilized in veterinary medicine to enhance colonic motility in species such as canines and equines, demonstrating its versatility beyond human applications .
Case Studies and Clinical Trials
Several studies have documented the effectiveness of Des-4-fluorobenzyl Mosapride in clinical settings:
Safety and Pharmacokinetics
The pharmacokinetic profile of Des-4-fluorobenzyl Mosapride indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes, predominantly CYP3A4. Excretion occurs through urine and feces, with minimal unchanged compound found in urine .
Pharmacokinetic Parameters:
Mécanisme D'action
Target of Action
Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .
Mode of Action
Des-4-fluorobenzyl Mosapride acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .
Biochemical Pathways
The activation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .
Pharmacokinetics
The pharmacokinetics of Des-4-fluorobenzyl Mosapride shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .
Result of Action
The stimulation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .
Action Environment
The action of Des-4-fluorobenzyl Mosapride can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .
Analyse Biochimique
Biochemical Properties
Des-4-fluorobenzyl Mosapride interacts with the serotonin receptor 4 (5-HT4) in the gastrointestinal nerve plexus . By stimulating these receptors, it increases the release of acetylcholine, which in turn enhances gastrointestinal motility and gastric emptying .
Cellular Effects
Des-4-fluorobenzyl Mosapride has been shown to have effects on various types of cells. For instance, it has been found to inhibit Kv4.3 potassium channels expressed in Chinese hamster ovary cells . Additionally, it has been shown to stimulate human 5-HT4-serotonin receptors in the heart .
Molecular Mechanism
The molecular mechanism of Des-4-fluorobenzyl Mosapride involves its binding to the 5-HT4 receptors. This binding stimulates the release of acetylcholine, which then enhances gastrointestinal motility and gastric emptying .
Temporal Effects in Laboratory Settings
It is known that the gastric emptying enhancing effect of Mosapride, from which Des-4-fluorobenzyl Mosapride is derived, was decreased after one week of repeated administration .
Dosage Effects in Animal Models
Mosapride has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo .
Metabolic Pathways
Des-4-fluorobenzyl Mosapride is primarily metabolized in the liver. The metabolic pathway involves the removal of the 4-fluorobenzyl group, followed by oxidation of the morpholine ring at position 5, and hydroxylation of the benzene ring at position 3 .
Transport and Distribution
It is known that Mosapride is metabolized mainly in the liver .
Méthodes De Préparation
Voies de synthèse: Le TPP peut être synthétisé par phosphorylation enzymatique de la thiamine par la thiamine diphosphokinase.
Production industrielle: Bien que le TPP ne soit pas produit directement dans l'industrie, il est disponible sous forme de supplément ou dans les formulations de complexe vitaminique B.
Analyse Des Réactions Chimiques
Types de réactions: Le TPP participe à diverses réactions, notamment , , et .
Réactifs et conditions courants: Le TPP est impliqué dans la et agit comme une coenzyme pour des enzymes comme et .
Principaux produits: Les produits formés dépendent des réactions et des substrats spécifiques impliqués.
Applications de la recherche scientifique
Chimie: Le TPP est essentiel pour la , une étape cruciale du métabolisme énergétique.
Biologie: Il joue un rôle dans la , la et d'autres voies métaboliques.
Médecine: Une carence en TPP conduit à la , une maladie caractérisée par des symptômes neurologiques et cardiovasculaires.
Industrie: Le TPP est utilisé dans la production de , telles que le mononitrate de thiamine et le chlorhydrate de thiamine.
Mécanisme d'action
- Le TPP agit comme une coenzyme pour les enzymes impliquées dans les réactions de décarboxylation oxydative .
- Il stabilise les carbanions au cours de ces réactions, facilitant le transfert des groupes acétyle et d'autres intermédiaires.
Comparaison Avec Des Composés Similaires
Unicité: Le cycle thiazolique du TPP est essentiel à sa fonction catalytique, le distinguant des autres dérivés de la thiamine.
Composés similaires: Les autres dérivés de la thiamine comprennent et .
Activité Biologique
Des-4-fluorobenzyl mosapride is a significant metabolite of mosapride, a gastroprokinetic agent primarily used to enhance gastrointestinal motility. This article explores its biological activity, particularly its effects on serotonin receptors, potential therapeutic applications, and associated adverse effects based on recent research findings.
Overview of Mosapride and Its Metabolites
Mosapride (chemical structure: 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]-methyl]benzamide) is known for its agonistic action on 5-HT4 serotonin receptors, which play a critical role in gastrointestinal function. Des-4-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2) are the primary active metabolites of mosapride, contributing to its pharmacological effects .
Des-4-fluorobenzyl mosapride enhances gastrointestinal motility by activating 5-HT4 receptors. Studies have shown that both mosapride and des-4-fluorobenzyl mosapride increase the force of contraction in human atrial preparations via these receptors. In particular, isolated human atrial preparations (HAP) demonstrated that des-4-fluorobenzyl mosapride could effectively stimulate cardiac contractions, albeit with varying potency compared to serotonin .
Comparative Efficacy
The efficacy of des-4-fluorobenzyl mosapride compared to other agents was evaluated in several studies. The following table summarizes the comparative effects on force of contraction in human atrial preparations:
Compound | Effect on Force of Contraction | Potency (relative to serotonin) |
---|---|---|
Serotonin | High | Reference |
Mosapride | Moderate | Less effective |
Des-4-fluorobenzyl Mosapride | Moderate | Comparable |
This data indicates that while des-4-fluorobenzyl mosapride is effective in stimulating cardiac activity, it does not surpass the efficacy of serotonin itself .
Drug-Induced Liver Injury
Despite its therapeutic benefits, there are concerns regarding the safety profile of mosapride and its metabolites. Two notable case studies highlighted instances of drug-induced liver injury (DILI) associated with mosapride administration. In both cases, the discontinuation of mosapride led to significant improvements in liver enzyme levels, suggesting a direct correlation between the drug and hepatic toxicity .
Case Study Summary:
Case Number | Patient Age | Symptoms | Treatment Outcome |
---|---|---|---|
1 | 78 | Elevated transaminases | Improvement after cessation |
2 | 54 | Jaundice | Recovery with methylprednisolone |
These findings underscore the importance of monitoring liver function in patients receiving treatment with mosapride or its derivatives.
Research Findings
Recent studies have expanded our understanding of des-4-fluorobenzyl mosapride's pharmacodynamics:
- Cardiac Effects : Research indicates that des-4-fluorobenzyl mosapride can modulate cardiac contractility through 5-HT4 receptor activation, providing potential applications in treating certain cardiac conditions .
- Tissue Distribution : A study on tissue distribution revealed that des-4-fluorobenzyl mosapride exhibits significant bioavailability and specific tissue targeting that may enhance its therapeutic profile compared to other gastroprokinetic agents .
- Safety Profile : The adverse effects associated with des-4-fluorobenzyl mosapride warrant careful consideration in clinical settings, particularly concerning liver health as indicated by DILI cases .
Propriétés
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934399 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152013-26-8 | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.